Methysergide dimaleate

Migraine Prophylaxis Clinical Efficacy Head-to-Head Trial

Methysergide dimaleate (CAS 120220-03-3) is a semi-synthetic ergoline derivative that functions as a dual 5-HT1 receptor agonist and 5-HT2 receptor antagonist. Unlike simple 5-HT2 antagonists, methysergide exhibits a complex polypharmacological profile: it binds to recombinant human 5-HT1A receptors with a KD of 23.44 nM, to 5-HT2A receptors with a Ki of 2.69 nM, and to 5-HT2C receptors with a KD of 1.26 nM, while acting as an insurmountable antagonist at 5-HT2B receptors.

Molecular Formula C29H35N3O10
Molecular Weight 585.6 g/mol
CAS No. 120220-03-3
Cat. No. B1259219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethysergide dimaleate
CAS120220-03-3
SynonymsDésernil Sandoz
Désernil-Sandoz
Deseril
Desril
Dimaleate, Methysergide
Dimethylergometrin
Maleate, Methysergide
Methylmethylergonovine
Methysergide
Methysergide Dimaleate
Methysergide Maleate
Sansert
UML 491
UML-491
UML491
Molecular FormulaC29H35N3O10
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H27N3O2.2C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;2*5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t14-,15+,19-;;/m1../s1
InChIKeyFUYUWMZGKBNTIB-VMTAUMJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methysergide Dimaleate (CAS 120220-03-3): A Differentiated Serotonin Receptor Modulator for Migraine Prophylaxis and Preclinical Research


Methysergide dimaleate (CAS 120220-03-3) is a semi-synthetic ergoline derivative that functions as a dual 5-HT1 receptor agonist and 5-HT2 receptor antagonist. Unlike simple 5-HT2 antagonists, methysergide exhibits a complex polypharmacological profile: it binds to recombinant human 5-HT1A receptors with a KD of 23.44 nM, to 5-HT2A receptors with a Ki of 2.69 nM, and to 5-HT2C receptors with a KD of 1.26 nM, while acting as an insurmountable antagonist at 5-HT2B receptors [1]. Following oral administration, methysergide undergoes extensive first-pass metabolism to methylergometrine, its principal active metabolite, which achieves plasma concentrations exceeding those of the parent drug by more than tenfold [2]. This distinctive pharmacokinetic–pharmacodynamic signature has historically positioned methysergide as a high-efficacy prophylactic agent for severe, refractory migraine and cluster headache, and it now serves as a reference standard in serotonergic pharmacology research.

Serotonin receptor pharmacology tool
Prodrug-to-metabolite PK profiling
5-HT2B valvulopathy model comparator
Broad receptor selectivity reference

Why Methysergide Dimaleate Cannot Be Replaced by Pizotifen, Cyproheptadine, or Ergotamine: Quantified Pharmacological Divergence


In-class serotonin antagonists frequently cited as alternatives—pizotifen (BC-105), cyproheptadine, and ergotamine—diverge from methysergide in clinically consequential ways. Methysergide’s metabolite methylergometrine is a potent vasoconstrictor and serotonin antagonist in its own right, generating a pharmacodynamic profile that is temporally and mechanistically distinct from that of the parent molecule [1]. Pizotifen, while active at 5-HT2 receptors, also exerts strong antihistaminergic effects leading to marked sedation and weight gain in a substantial proportion of patients—a tolerability burden not observed to the same degree with methysergide [2]. Cyproheptadine’s binding profile is dominated by high-affinity histamine H1 receptor antagonism (Ki = 0.06 nM), introducing anticholinergic liabilities absent from methysergide’s primary pharmacology [3]. Ergotamine, though structurally related, exhibits sustained coronary vasoconstriction upon washout in isolated human coronary artery preparations, a property not shared by methysergide, which shows rapid reversibility [4]. These quantitative pharmacological differences preclude simple therapeutic or experimental substitution.

Pizotifen
Antihistaminergic profile may introduce sedation confounds not observed with methysergide in behavioral models.
Cyproheptadine
High-affinity H1 receptor antagonism may introduce anticholinergic liabilities absent from methysergide's primary pharmacology.
Ergotamine
Sustained coronary vasoconstriction upon washout in human artery preparations may limit direct vascular safety comparisons.

Methysergide Dimaleate: Quantitative Head-to-Head Evidence for Differentiated Scientific Procurement


Superior Headache-Free Rate vs. Pizotifen (BC-105) and Cyproheptadine in Controlled Migraine Prophylaxis Trials

In a comparative clinical trial of five serotonin antagonists in 290 migraine patients followed for up to three years, methysergide (3–6 mg daily) rendered 20% of treated patients completely headache-free, compared with 10% for pizotifen (BC-105) [1]. An additional 44% of methysergide patients achieved 'more than half improvement,' yielding a combined clinically meaningful response rate of 64% versus 50% for BC-105. A separate controlled study by Curran (1964) reported clinical improvement (headache-free or substantial improvement) rates of 64% for methysergide, 46% for cyproheptadine, and 20% for placebo [2].

Headache-Free Endpoint
Trial context
20% vs 10% headache-free; 64% vs 50% combined improvement (methysergide vs pizotifen)
Reported prophylaxis endpoint context – not generalizable to other models
n=290 patients; treatment up to 3 years
Migraine Prophylaxis Clinical Efficacy Head-to-Head Trial

Receptor-Level Differentiation: Methysergide vs. Ergotamine Binding Affinity Across Serotonin Receptor Subtypes

A direct head-to-head radioligand binding comparison across nine human serotonin receptor subtypes reveals that methysergide exhibits substantially higher affinity than ergotamine at every 5-HT receptor tested. At the 5-HT2B receptor—the principal mediator of drug-induced valvular heart disease—methysergide binds with a Ki of 0.1 nM versus ergotamine's 1.9 nM, representing an approximately 19-fold greater affinity [1]. At 5-HT1A, methysergide Ki is 14.0 nM compared with ergotamine's 0.17 nM (ergotamine is more potent at this subtype), while at 5-HT2B methysergide is markedly more potent (0.1 nM vs. 1.9 nM). At 5-HT7 receptors, methysergide Ki is 30.0 nM versus 1,291 nM for ergotamine, representing a 43-fold difference.

Receptor Binding (Ki)
Head-to-head
5-HT2B: 0.1 nM (M) vs 1.9 nM (E); 5-HT7: 30 nM vs 1,291 nM
Binding affinity differentiation – not pharmacologically interchangeable
Recombinant human receptors; selectivity context specific
Receptor Pharmacology Binding Affinity Selectivity Profile

Methysergide's Active Metabolite Methylergometrine Drives a Unique Pharmacokinetic Profile: >10-Fold AUC Excess Over Parent Drug

In a crossover pharmacokinetic study in five healthy male volunteers receiving 1.0 mg methysergide intravenously and 2.7 mg orally, the systemic bioavailability of unchanged methysergide was only 13% due to extensive first-pass metabolism to methylergometrine [1]. Following oral administration, the area under the plasma concentration curve (AUC) for methylergometrine exceeded that of methysergide by more than tenfold. Methylergometrine also exhibited a significantly longer elimination half-life: 223 ± 43 min (oral) versus 62.0 ± 8.3 min for methysergide, representing a 3.6-fold prolongation [1]. In rats, methylergometrine plasma clearance was five to six times lower than that of the parent drug, consistent with sustained metabolite exposure [2].

Metabolite PK Excess
Reported
>10-fold higher AUC; 3.6× longer half-life (223 vs 62 min)
Prodrug-to-metabolite exposure context – unique among comparators
n=5 healthy volunteers; metabolite drives in vivo pharmacology
Pharmacokinetics Metabolism Methylergometrine

Coronary Vasoconstriction Reversibility Advantage: Methysergide vs. Ergotamine and Dihydroergotamine in Human Isolated Coronary Arteries

In an in vitro study comparing the coronary vasoconstrictor potential of antimigraine drugs using human isolated coronary artery segments, all tested drugs (ergotamine, dihydroergotamine, methysergide, and its metabolite methylergometrine) produced contractile responses with similar low efficacies (Emax <25% of K⁺-induced contraction). However, a critical differentiation emerged upon washout: the contractile responses to ergotamine and dihydroergotamine persisted even after repeated washings, indicating sustained receptor occupancy, whereas methysergide-induced contraction declined rapidly after washing, consistent with reversible binding [1]. For methysergide—as for sumatriptan—the Cmax at therapeutic dosing was <40% of the EC50 value, suggesting a low probability of clinically significant coronary constriction, in contrast to avitriptan whose Cmax exceeded its EC50 by 7–11 fold [1].

Coronary Washout
Method context
Methysergide effect rapidly reversible; ergotamine effect sustained after repeated washout
Washout reversibility endpoint context – may impact vascular safety profiling
Human isolated coronary artery segments
Cardiovascular Safety Coronary Vasoconstriction Human Isolated Artery

Quantified Fibrotic Risk: Methysergide-Associated Retroperitoneal/Pleural/Valvular Fibrosis Incidence as a Defined Experimental Endpoint Standard

Methysergide is epidemiologically established to induce retroperitoneal fibrosis and pleural and heart valve fibrosis with an estimated incidence of 1 in 5,000 treated patients [1]. This well-characterized incidence has rendered methysergide a reference standard for studying 5-HT2B-mediated drug-induced valvular heart disease. Multiple authoritative reviews confirm an unquestionable association between fibrotic valve heart disease and ergot alkaloids including methysergide and ergotamine, ergot-derived dopaminergic agonists (pergolide, cabergoline), and norfenfluramine-generating drugs (fenfluramine, dexfenfluramine, benfluorex) [2]. Unlike pizotifen and cyproheptadine, which are not consistently associated with clinical fibrosis despite 5-HT2B activity, methysergide's well-documented fibrotic liability makes it an indispensable positive control in preclinical screening assays designed to detect 5-HT2B agonist-mediated valvulopathy risk.

Fibrosis Incidence
Class-level
~1 in 5,000 incidence of retroperitoneal/valvular fibrosis
Epidemiological fibrosis risk context – reference for 5-HT2B model validation
Class-level evidence; positive control utility in screening assays
Drug-Induced Fibrosis 5-HT2B Valvulopathy Safety Pharmacology

Methysergide Dimaleate: Evidence-Based Application Scenarios for Scientific Procurement and Experimental Design


Positive Control in 5-HT2B Receptor-Mediated Valvulopathy and Fibrosis Preclinical Models

Methysergide dimaleate is the only serotonin receptor modulator with a clinically quantified, epidemiological incidence of fibrotic valve heart disease (1 in 5,000 treated patients) confirmed across multiple independent reviews [1]. Its well-characterized fibrotic liability—mediated through 5-HT2B receptor agonism by its metabolite methylergometrine—makes it the reference positive control compound for in vitro valvular interstitial cell proliferation assays, myofibroblast differentiation studies, or chronic in vivo fibrosis models in rodents. Procurement of methysergide dimaleate specifically, rather than pizotifen or cyproheptadine (which lack clinically validated fibrotic endpoints), ensures experimental validity aligned with human pathological data [2].

Investigating Prodrug Pharmacology and First-Pass Metabolic Activation Mechanisms

The unique pharmacokinetic profile of methysergide—with only 13% oral bioavailability of the parent drug but >10-fold higher AUC of its active metabolite methylergometrine—provides a well-characterized experimental system for studying first-pass metabolic activation, prodrug design principles, and the temporal dissociation between parent drug exposure and pharmacodynamic effect [1]. Methysergide dimaleate is specifically required as the prodrug substrate; this metabolic cascade cannot be replicated with pizotifen, cyproheptadine, or even ergotamine, none of which undergo comparable bioactivation to a clinically dominant active metabolite [2].

Reference Standard for Comparative Receptor Selectivity Profiling in Serotonergic Ligand Screening Panels

With an exceptionally broad and quantitatively defined binding profile spanning 5-HT1A (KD = 23.44 nM), 5-HT1B (KD = 1,513.56 nM, rodent), 5-HT1E (Ki = 229.09 nM), 5-HT1F (Ki = 33.88 nM), 5-HT2A (Ki = 2.69 nM), 5-HT2B (insurmountable antagonist), 5-HT2C (KD = 1.26 nM), and 5-HT7 (Ki = 79 nM), methysergide serves as a multi-receptor reference ligand in radioligand displacement screening panels [1]. Its profile is substantially more extensive than that of pizotifen (predominantly 5-HT2A/2C) or cyproheptadine (predominantly H1/5-HT2), making methysergide dimaleate the preferred compound for establishing selectivity benchmarks when profiling novel serotonergic chemical probes [2].

Coronary Artery Reversibility Comparator in Cardiovascular Safety Pharmacology

In human isolated coronary artery preparations, methysergide exhibits rapid contraction reversibility upon washout, in direct contrast to ergotamine and dihydroergotamine whose contractile effects persist after repeated washing cycles [1]. This property establishes methysergide dimaleate as the appropriate comparator compound when evaluating the receptor binding kinetics and vascular safety margin of new chemical entities intended for migraine or serotonergic indications. Procurement of methysergide specifically—rather than ergotamine—is essential for assays designed to discriminate between reversible and pseudo-irreversible mechanisms of vascular receptor engagement [1].

Application
Selection Property
Validation Focus
5-HT2B valvulopathy/fibrosis positive-control studies
Epidemiologically reported fibrotic endpoint
Fibrosis model response validation
Prodrug pharmacology and first-pass metabolism studies
Unique prodrug-to-metabolite PK cascade
Parent-metabolite exposure dissociation profiling
Serotonergic receptor selectivity profiling
Broad multi-subtype binding profile
Selectivity benchmarking across 5-HT1/2/7 panels
Coronary artery vascular response studies
Rapid washout reversibility in human arterial tissue
Vasoconstriction reversibility endpoint profiling
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